molecular formula C22H15ClN2O3 B2808450 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-6-chloropyridine-3-carboxamide CAS No. 951992-02-2

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-6-chloropyridine-3-carboxamide

Cat. No.: B2808450
CAS No.: 951992-02-2
M. Wt: 390.82
InChI Key: SQOQNZYKUFFDCU-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a pyridine ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-6-chloropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-6-chloropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting material for drug development.

    Medicine: Its unique structure may make it a candidate for developing new pharmaceuticals.

    Industry: It can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-6-chloropyridine-3-carboxamide is not well-documented. it is likely that its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide
  • 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
  • N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide

Uniqueness

The uniqueness of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-6-chloropyridine-3-carboxamide lies in its specific structural features, such as the benzofuran and pyridine rings, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-6-chloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c1-13-17-9-8-16(25-22(27)15-7-10-19(23)24-12-15)11-18(17)28-21(13)20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOQNZYKUFFDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CN=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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